![molecular formula C12H8Cl2N2O5 B14501637 6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate CAS No. 63900-53-8](/img/structure/B14501637.png)
6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate is a complex organic compound with the molecular formula C12H8Cl2N2O5. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities . The structure of this compound includes a pyridazine ring fused with an oxazole ring, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of chlorinating agents and specific catalysts to facilitate the formation of the oxazole and pyridazine rings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate can be compared with other similar compounds, such as:
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine: This compound has a similar structure but differs in the position of the chloro and phenyl groups.
Oxazolo[4,5-b]pyridin-2(3H)-one: Another related compound with a different ring structure.
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
63900-53-8 |
|---|---|
Molecular Formula |
C12H8Cl2N2O5 |
Molecular Weight |
331.10 g/mol |
IUPAC Name |
6-chloro-2-phenyl-[1,3]oxazolo[3,2-b]pyridazin-4-ium;perchlorate |
InChI |
InChI=1S/C12H8ClN2O.ClHO4/c13-11-6-7-12-15(14-11)8-10(16-12)9-4-2-1-3-5-9;2-1(3,4)5/h1-8H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
IVUHVAFKQLGZTL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=C(O2)C=CC(=N3)Cl.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
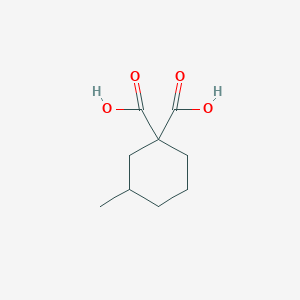
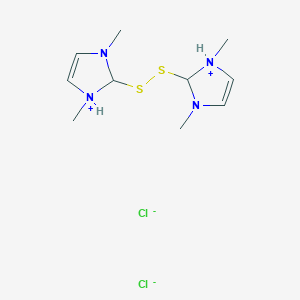


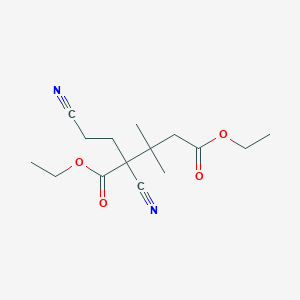
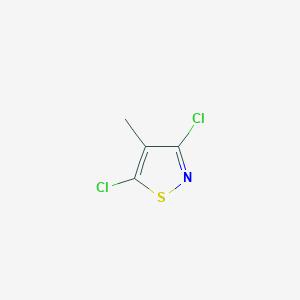
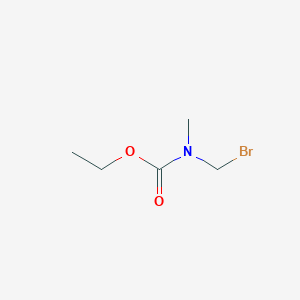

![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)

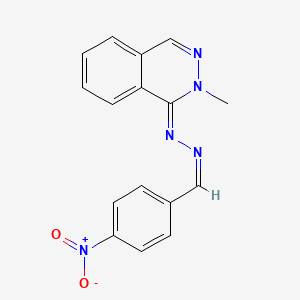
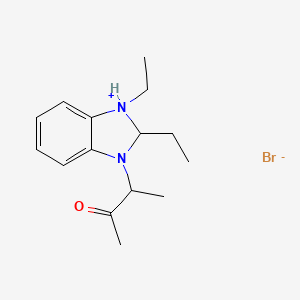
![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)
